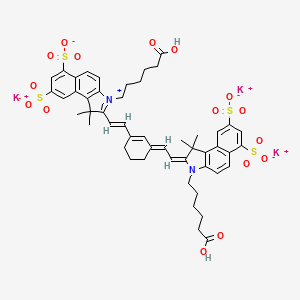

Sulfo-Cy7.5 dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C50H53K3N2O16S4 |

|---|---|

Poids moléculaire |

1183.5 g/mol |

Nom IUPAC |

tripotassium;(2E)-3-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C50H56N2O16S4.3K/c1-49(2)43(51(24-9-5-7-14-45(53)54)39-20-18-35-37(47(39)49)27-33(69(57,58)59)29-41(35)71(63,64)65)22-16-31-12-11-13-32(26-31)17-23-44-50(3,4)48-38-28-34(70(60,61)62)30-42(72(66,67)68)36(38)19-21-40(48)52(44)25-10-6-8-15-46(55)56;;;/h16-23,26-30H,5-15,24-25H2,1-4H3,(H5-,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3 |

Clé InChI |

SAEKQXMPJWSWIA-UHFFFAOYSA-K |

SMILES isomérique |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |

SMILES canonique |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sulfo-Cy7.5 Dicarboxylic Acid

For researchers, scientists, and professionals in drug development, Sulfo-Cy7.5 dicarboxylic acid emerges as a pivotal tool in near-infrared (NIR) fluorescence applications. Its intrinsic chemical properties, including high water solubility and bifunctional nature, make it an excellent candidate for labeling and tracking biomolecules. This guide provides a comprehensive overview of its chemical characteristics, experimental protocols for its use, and visual representations of its functional mechanisms.

Core Chemical Properties

This compound is a water-soluble, near-infrared fluorescent dye.[1] The presence of sulfonate groups enhances its solubility in aqueous environments, a crucial feature for biological applications.[1] As a bifunctional molecule with two carboxylic acid groups, it is particularly useful as a cross-linker.[][3][4][5][6] These carboxylic acid moieties can be activated through carbodiimide (B86325) chemistry to form stable amide bonds with primary amines on biomolecules such as proteins, antibodies, and peptides.[1][][3][4][5][6]

Physicochemical and Spectroscopic Data

The quantitative chemical and spectroscopic properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C50H53N2K3O16S4 | [] |

| Molecular Weight | 1183.51 g/mol | [][5] |

| Appearance | Dark green solid | [][4] |

| Solubility | Good in water, DMF, DMSO | [][4][7] |

| Purity | >95% (HPLC-MS, ¹H NMR) | [][4] |

| Excitation Maximum (λex) | 778 nm | [][7][8] |

| Emission Maximum (λem) | 797 nm | [][7][8] |

| Molar Extinction Coefficient (ε) | 222,000 L⋅mol⁻¹⋅cm⁻¹ | [][7][8] |

| Fluorescence Quantum Yield (Φ) | 0.21 | [7][8] |

| Storage Conditions | -20°C in the dark, desiccated | [][3][4] |

Experimental Protocols

The primary application of this compound involves the covalent labeling of biomolecules. The following is a detailed, generalized protocol for the conjugation of this compound to a protein via carbodiimide chemistry.

Protein Labeling via Carbodiimide Chemistry

This protocol outlines the steps for activating the carboxylic acid groups of this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for subsequent reaction with primary amines on a target protein.

Materials:

-

This compound

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dye Activation:

-

Dissolve this compound in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the dye solution.

-

Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Protein Conjugation:

-

Dissolve the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Add the activated Sulfo-Cy7.5 NHS-ester to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, typically ranging from 5:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring.

-

-

Quenching:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purification:

-

Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 778 nm (for the dye).

-

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structure, the conjugation workflow, and a simplified representation of the fluorescence signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfo-Cyanine 7.5 dicarboxylic acid, 5mg | Labscoop [labscoop.com]

- 5. medkoo.com [medkoo.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Sulfo-Cy7.5 Dicarboxylic Acid: Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties and applications of Sulfo-Cy7.5 dicarboxylic acid, a near-infrared (NIR) fluorescent dye. Designed for researchers and professionals in drug development and life sciences, this document details the dye's characteristics, presents quantitative data in a structured format, and offers a representative experimental protocol for its use in bioconjugation.

Introduction to this compound

This compound is a water-soluble, bifunctional cyanine (B1664457) dye that emits in the near-infrared spectrum.[1][2][][4] Its structure is analogous to indocyanine green (ICG), a dye approved for clinical use, but with modifications that enhance its fluorescence quantum yield.[5][] The presence of two carboxylic acid groups allows for its use as a cross-linker, enabling the conjugation of the fluorophore to various biomolecules.[1][2][][4] The sulfonate groups confer high water solubility, making it well-suited for biological applications in aqueous environments.[7][8] This dye is particularly valuable for in vivo imaging due to the low absorption of biological tissues in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal background fluorescence.[9][10][11]

Core Spectral and Physicochemical Properties

The spectral and physical characteristics of this compound are critical for its effective use in experimental design. The key quantitative data are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λex) | ~778 nm | [1][][5][12][13] |

| Emission Maximum (λem) | ~797 nm | [1][][5][12][13] |

| Molar Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ | [1][2][][5][12][13] |

| Fluorescence Quantum Yield (Φ) | 0.21 | [1][5][13] |

| Correction Factor (CF₂₆₀) | 0.09 | [1][5][12] |

| Correction Factor (CF₂₈₀) | 0.09 | [1][5][12] |

| Molecular Weight | ~1183.51 g/mol | [][4] |

| Solubility | Good in water, DMF, and DMSO | [2][][12] |

Storage Conditions: For long-term stability, this compound should be stored at -20°C in the dark and desiccated.[1][2][][4] It can be shipped at ambient temperature for short periods (up to 3 weeks).[1][]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a range of applications, primarily centered around fluorescence-based detection in the NIR spectrum.

-

In Vivo Imaging: Its emission in the NIR range allows for deep tissue imaging with high signal-to-noise ratios, making it ideal for preclinical studies in small animals.[8][9][11]

-

Bioconjugation and Labeling: The dual carboxylic acid groups can be activated to covalently link the dye to primary amines on proteins, antibodies, peptides, and other biomolecules.[7][8] This enables the tracking and quantification of these molecules in biological systems.

-

Fluorescence Microscopy: Labeled biomolecules can be visualized in cells and tissues with high resolution.[8]

-

Flow Cytometry: The strong fluorescence signal provides a distinct channel for cell sorting and analysis.[8]

-

Molecular Probes: It can be incorporated into the design of targeted molecular probes for diagnosing or treating diseases by conjugating it to targeting moieties like antibodies or peptides.[8]

Experimental Protocols: Biomolecule Conjugation

The carboxylic acid groups of this compound are not reactive on their own and require activation to form stable amide bonds with primary amines on biomolecules. A common method for this is carbodiimide (B86325) chemistry, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance efficiency and stability of the active ester.[14][15]

General Protocol for Protein Labeling

This protocol provides a general workflow for conjugating this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching reagent (e.g., hydroxylamine (B1172632), Tris, or glycine)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

Dissolve the protein in the appropriate buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine this compound with a molar excess of EDC and Sulfo-NHS in Activation Buffer. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the dye.

-

Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

-

-

Conjugation to the Protein:

-

Add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.[16]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching reagent such as hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes.[14]

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[16]

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for the dye).

-

Visualizing the Workflow

The following diagrams illustrate the key chemical reaction and the overall experimental workflow for protein conjugation.

Caption: Chemical activation and conjugation of this compound.

Caption: Experimental workflow for protein labeling with Sulfo-Cy7.5.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Sulfo-Cyanine 7.5 dicarboxylic acid, 5mg | Labscoop [labscoop.com]

- 4. medkoo.com [medkoo.com]

- 5. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 9. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]

- 12. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]

- 13. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to Sulfo-Cy7.5 Dicarboxylic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy7.5 dicarboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details its spectral and physicochemical properties, provides established experimental protocols for its use, and visualizes key workflows for its application in labeling and cellular analysis.

Core Principles of this compound and Near-Infrared (NIR) Imaging

This compound is a derivative of the cyanine (B1664457) dye Cy7.5, engineered with carboxylic acid and sulfonate functional groups. The sulfonate groups enhance the dye's water solubility, making it highly suitable for use in aqueous biological environments.[1] As a near-infrared fluorophore, it operates within the "NIR window" (typically 700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and reduced light scattering. This key feature allows for deep tissue penetration and a high signal-to-noise ratio, which are critical for sensitive in vivo imaging.[1]

The presence of two carboxylic acid groups makes this compound a bifunctional molecule. These carboxylic acid groups can be activated, most commonly using carbodiimide (B86325) chemistry, to form stable amide bonds with primary amines on biomolecules such as proteins, antibodies, and peptides. This covalent conjugation allows for the specific labeling and subsequent tracking of these biomolecules in various experimental settings.

Physicochemical and Spectroscopic Data

The performance of this compound is defined by its inherent photophysical properties. The following table summarizes the key quantitative data for this fluorophore, providing a crucial baseline for experimental design and the selection of appropriate instrumentation.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~778 nm | The peak wavelength at which the dye absorbs light. |

| Emission Maximum (λem) | ~797 nm | The peak wavelength at which the dye emits fluorescence. |

| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |

| Fluorescence Quantum Yield (Φ) | ~0.21 | The efficiency of converting absorbed light into emitted fluorescence. |

| Molecular Formula | C₅₀H₅₃N₂K₃O₁₆S₄ | |

| Molecular Weight | ~1183.51 g/mol | |

| Solubility | Good in water, DMF, and DMSO | The sulfonate groups contribute to its high water solubility. |

| Appearance | Dark green solid |

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the conjugation of this compound to proteins and its application in common fluorescence-based assays.

Protocol 1: Two-Step Protein Conjugation using EDC and Sulfo-NHS

This protocol describes the covalent labeling of a protein with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step method is preferred as it improves the efficiency and stability of the conjugation reaction by forming a more stable amine-reactive intermediate.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the protein concentration to 2-10 mg/mL for optimal labeling.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Activation of Carboxylic Acid Groups:

-

In a microcentrifuge tube, add the protein solution.

-

Add EDC to a final concentration of 2-10 mM and Sulfo-NHS to a final concentration of 5-20 mM. A molar ratio of Protein:EDC:Sulfo-NHS of approximately 1:10:25 is a good starting point, but may require optimization.[2]

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Protein:

-

Immediately after activation, the pH of the reaction mixture should be raised to 7.2-8.0 by adding Coupling Buffer. This is crucial for the efficient reaction with primary amines.

-

Add the desired molar excess of the amine-containing biomolecule to be labeled.

-

Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted dye.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unconjugated dye and other reaction components by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be the first colored fraction to elute.

-

-

Characterization (Optional but Recommended):

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.

-

Protein conjugation workflow.

Protocol 2: Staining Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining fixed and permeabilized cells with a Sulfo-Cy7.5-conjugated antibody.

Materials:

-

Sulfo-Cy7.5-conjugated antibody

-

Cells grown on coverslips

-

PBS (Phosphate-Buffered Saline)

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Antifade mounting medium

-

Microscope slides

Procedure:

-

Cell Preparation:

-

Wash cells grown on coverslips three times with PBS.

-

-

Fixation:

-

Incubate the cells with Fixation Buffer for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.

-

-

Antibody Staining:

-

Dilute the Sulfo-Cy7.5-conjugated antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Mounting:

-

Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

-

Seal the edges of the coverslip to prevent drying.

-

-

Imaging:

-

Image the slides using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy7.5 (Excitation: ~778 nm, Emission: ~797 nm).

-

Protocol 3: Cell Staining for Flow Cytometry

This protocol outlines the procedure for staining a single-cell suspension with a Sulfo-Cy7.5-conjugated antibody for flow cytometric analysis.

Materials:

-

Sulfo-Cy7.5-conjugated antibody

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer with a laser capable of exciting at or near 778 nm and appropriate emission filters.

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.

-

Adjust the cell concentration to 1x10⁶ cells/100 µL.

-

-

Blocking (Optional):

-

To prevent non-specific binding, you can incubate the cells with an Fc receptor blocking antibody for 10-15 minutes.

-

-

Antibody Staining:

-

Add the predetermined optimal amount of Sulfo-Cy7.5-conjugated antibody to the cell suspension.

-

Incubate for 30 minutes at 4°C, protected from light.

-

-

Wash:

-

Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

-

Analyze the cells on a flow cytometer equipped with the appropriate laser and filters for Sulfo-Cy7.5.

-

Flow cytometry staining workflow.

Visualizing Signaling Pathways with Sulfo-Cy7.5

Sulfo-Cy7.5-labeled ligands are powerful tools for investigating receptor-mediated signaling pathways. For example, by conjugating Sulfo-Cy7.5 to a specific growth factor, researchers can track its binding to cell surface receptors and subsequent internalization, providing insights into the dynamics of receptor-mediated endocytosis and downstream signaling events.

Receptor-mediated endocytosis.

References

Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy7.5 dicarboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details its physicochemical properties, provides in-depth experimental protocols for its use in bioconjugation, and outlines its application in advanced imaging techniques.

Core Properties of this compound

This compound is a water-soluble cyanine (B1664457) dye characterized by its two carboxylic acid functional groups. These groups allow for covalent conjugation to primary amines on biomolecules, such as proteins and antibodies, through carbodiimide (B86325) chemistry. Its fluorescence in the near-infrared spectrum (excitation ~778 nm, emission ~797 nm) makes it an ideal probe for deep-tissue in vivo imaging, owing to reduced tissue autofluorescence and light scattering at these wavelengths.[]

| Property | Value | Reference |

| Molecular Formula | C50H53N2K3O16S4 | [2][3] |

| Molecular Weight | 1183.51 g/mol | [2][3] |

| Exact Mass | 1182.1189 g/mol | |

| Appearance | Dark green solid | [2] |

| Solubility | Good in water, DMF, DMSO | [2] |

| Excitation Maximum (λex) | 778 nm | [2] |

| Emission Maximum (λem) | 797 nm | [2] |

| Molar Extinction Coefficient (ε) | 222,000 L⋅mol⁻¹⋅cm⁻¹ | [2] |

Bioconjugation of this compound

The primary application of this compound is its covalent attachment to biomolecules. The following protocol details a two-step carbodiimide-mediated reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to conjugate the dye to a protein containing primary amines (e.g., lysine (B10760008) residues).

Experimental Protocol: EDC/Sulfo-NHS Conjugation

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column.

-

-

Activation of this compound:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening.

-

Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS to the this compound solution in Activation Buffer.

-

Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.[2][3]

-

-

Conjugation to the Protein:

-

Immediately add the activated this compound solution to the protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction with primary amines.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Reagent to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active NHS-esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

-

References

An In-Depth Technical Guide to Sulfo-Cy7.5 Dicarboxylic Acid for Researchers and Drug Development Professionals

Introduction: Sulfo-Cy7.5 dicarboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a critical tool in biomedical research and drug development. Its unique photophysical properties and bifunctional nature make it an ideal candidate for a wide range of applications, from in vivo imaging to targeted drug delivery. This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols, and its application in tracking targeted therapeutic agents.

Core Properties and Chemical Structure

This compound belongs to the cyanine (B1664457) dye family, characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties. The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly enhance its water solubility, a crucial feature for biological applications. The "dicarboxylic acid" suffix highlights the presence of two carboxyl groups, rendering the molecule bifunctional. These carboxyl groups serve as reactive handles for covalent conjugation to a variety of biomolecules.

The NIR fluorescence of this compound falls within the "optical window" of biological tissues (700-900 nm), where the absorption and scattering of light by endogenous molecules like hemoglobin and water are minimized. This allows for deeper tissue penetration and a higher signal-to-background ratio in in vivo imaging applications.

Photophysical and Physicochemical Properties

A thorough understanding of the quantitative characteristics of this compound is essential for its effective implementation in experimental designs. The following table summarizes its key photophysical and physicochemical properties.

| Property | Value | Reference |

| Excitation Maximum (λ_max,abs) | ~778 nm | [1] |

| Emission Maximum (λ_max,em) | ~797 nm | [1] |

| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.21 | [1] |

| Molecular Weight | ~1183.51 g/mol | [] |

| Solubility | Good in water, DMF, and DMSO | [3] |

Key Applications

The bifunctional nature and favorable photophysical properties of this compound make it a versatile tool for various research applications:

-

Bioconjugation: The two carboxylic acid groups can be activated to form stable amide bonds with primary amines present in proteins, antibodies, peptides, and other biomolecules. This allows for the creation of fluorescently labeled probes for targeted imaging and therapeutic delivery.[][3]

-

Near-Infrared (NIR) Fluorescence Imaging: Its emission in the NIR window enables deep-tissue in vivo imaging with reduced autofluorescence, making it ideal for tracking cells, monitoring disease progression, and evaluating the biodistribution of therapeutic agents.[4]

-

Fluorescence-Guided Surgery: When conjugated to tumor-targeting ligands, this compound can be used to illuminate cancerous tissues in real-time during surgery, aiding in the complete resection of tumors while sparing healthy tissue.

-

Flow Cytometry: Labeled cells can be detected and quantified using flow cytometry, enabling the analysis of specific cell populations.[4]

Experimental Protocols

I. General Protocol for Bioconjugation via Carbodiimide (B86325) Chemistry

This protocol describes the general steps for conjugating this compound to a protein containing primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Protein of interest (in amine-free buffer, e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dye Activation:

-

Dissolve this compound in Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the dye solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated dye and other reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye (~778 nm).

-

Caption: Workflow for the bioconjugation of this compound to a protein.

II. In Vivo Tumor Targeting with a Labeled Peptide

This section outlines a representative workflow for utilizing a this compound-labeled peptide for in vivo tumor imaging. The example focuses on targeting integrin αvβ3, a receptor often overexpressed on tumor neovasculature and some tumor cells, using an RGD (Arginine-Glycine-Aspartic acid) peptide.[5][6]

Experimental Workflow:

-

Probe Synthesis: Synthesize an RGD-containing peptide and conjugate it to this compound using the carbodiimide chemistry described in Protocol I.

-

Animal Model: Establish a tumor xenograft model in immunocompromised mice by subcutaneously injecting human cancer cells known to overexpress integrin αvβ3 (e.g., U87MG glioblastoma cells).

-

Probe Administration: Once tumors reach a suitable size, intravenously inject the Sulfo-Cy7.5-RGD peptide conjugate into the tail vein of the mice.

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Sulfo-Cy7.5.

-

Biodistribution Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised tissues ex vivo to quantify the fluorescence signal in each organ and determine the tumor-to-background ratio.

-

Histological Analysis: Tissues can be further processed for histological analysis (e.g., immunofluorescence) to confirm the co-localization of the fluorescent probe with the target receptor on a cellular level.

Caption: Experimental workflow for in vivo tumor targeting using a Sulfo-Cy7.5-labeled RGD peptide.

Signaling Pathway Visualization: Integrin-Mediated Cell Adhesion

While this compound itself does not directly participate in signaling pathways, its use in labeling targeting moieties like RGD peptides allows for the visualization and study of these pathways. The following diagram illustrates the basic principle of integrin-mediated cell adhesion, which can be investigated using a Sulfo-Cy7.5-RGD probe.

Caption: Simplified diagram of integrin-mediated cell adhesion and signaling.

Conclusion

This compound is a powerful and versatile near-infrared fluorescent dye with significant utility in biomedical research and drug development. Its excellent water solubility, bifunctional nature for straightforward conjugation, and favorable photophysical properties make it an invaluable tool for in vivo imaging, targeted therapy, and a host of other applications. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to design and execute robust and informative experiments, ultimately advancing our understanding of complex biological processes and paving the way for novel diagnostic and therapeutic strategies.

References

- 1. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 5. Radiolabeled cyclic RGD peptides as integrin alpha(v)beta(3)-targeted radiotracers: maximizing binding affinity via bivalency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrin Targeting Using RGD-Based Peptide Amphiphiles | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Water Solubility and Application of Sulfo-Cy7.5 Dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility, physicochemical properties, and application protocols for Sulfo-Cy7.5 dicarboxylic acid, a bifunctional near-infrared (NIR) fluorescent dye. The information is intended to equip researchers and professionals in drug development and life sciences with the necessary details for the effective use of this versatile fluorophore.

Introduction to this compound

This compound is a synthetic, water-soluble, near-infrared fluorescent dye. Its structure is characterized by a heptamethine cyanine (B1664457) core, which is responsible for its spectral properties in the NIR region (absorption ~778 nm, emission ~797 nm). The key features of this molecule are the presence of multiple sulfonate (SO₃⁻) groups and two terminal carboxylic acid (-COOH) groups.

The sulfonate groups are highly polar and significantly enhance the dye's solubility in aqueous media.[][2][3] This allows for direct dissolution in buffers without the need for organic co-solvents like DMSO or DMF, which are often required for non-sulfonated cyanine dyes.[2][4][5] This property is particularly advantageous for bioconjugation reactions where the presence of organic solvents can be detrimental to the stability and function of biomolecules such as proteins and antibodies.[][2] The dicarboxylic acid functionalities provide reactive handles for covalent attachment to primary amine groups on target molecules via carbodiimide (B86325) chemistry.[6][][8][9]

Physicochemical and Solubility Properties

The inherent properties of this compound are summarized below. While specific quantitative solubility data for this exact dicarboxylic acid derivative is not widely published, its solubility is consistently described as "good" or "high" in aqueous solutions. For reference, a closely related monosubstituted compound, sulfo-Cyanine7 carboxylic acid, has a documented solubility of 0.10 M or 76 g/L in water.[10]

| Property | Value | Reference(s) |

| Appearance | Dark green solid | [][8] |

| Molecular Formula | C₅₀H₅₃N₂K₃O₁₆S₄ | [][11] |

| Molecular Weight | 1183.51 g/mol | [][11] |

| Excitation Maximum (λ_abs) | ~778 nm | [11] |

| Emission Maximum (λ_em_) | ~797 nm | [11] |

| Molar Extinction Coeff. (ε) | 222,000 L⋅mol⁻¹⋅cm⁻¹ | [11] |

| Fluorescence Quantum Yield | 0.21 | [11] |

| Qualitative Solubility | Good solubility in Water, DMF, DMSO | [][8][11] |

| Reference Solubility | Soluble up to 0.10 M (76 g/L) for sulfo-Cyanine7 carboxylic acid | [10] |

Key Structural Features and Properties

The chemical structure of this compound dictates its utility. The sulfonate groups confer high aqueous solubility, while the carboxylic acid groups serve as points of attachment.

References

- 2. lumiprobe.com [lumiprobe.com]

- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. Sulfo-Cyanine 7.5 dicarboxylic acid, 5mg | Labscoop [labscoop.com]

- 9. medkoo.com [medkoo.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. lumiprobe.com [lumiprobe.com]

Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action, bioconjugation chemistry, and key applications of Sulfo-Cy7.5 dicarboxylic acid, a near-infrared (NIR) fluorescent dye. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile tool for molecular imaging and other fluorescence-based assays.

Core Mechanism of Action: Fluorescence and Bioconjugation

This compound's mechanism of action is twofold, revolving around its intrinsic fluorescent properties and its capacity for covalent attachment to biomolecules.

1.1. Principles of Near-Infrared (NIR) Fluorescence

Sulfo-Cy7.5 is a heptamethine cyanine (B1664457) dye that exhibits fluorescence in the near-infrared spectrum. Its core structure allows for the absorption of light at a specific excitation wavelength, causing an electron to move to a higher energy state. This excited state is transient, and as the electron returns to its ground state, it releases the absorbed energy in the form of a photon of light at a longer wavelength (emission).

The preference for NIR dyes like Sulfo-Cy7.5 in biological imaging stems from the "NIR window" (roughly 700-900 nm), where endogenous biomolecules such as hemoglobin and water have minimal absorption. This leads to reduced tissue autofluorescence and deeper tissue penetration of light, resulting in a higher signal-to-background ratio in in-vivo imaging applications.[1][2]

1.2. Bioconjugation via Dicarboxylic Acid Groups

The key to this compound's utility as a labeling reagent lies in its two carboxylic acid (-COOH) functional groups. These groups do not directly react with biomolecules but can be activated to form a reactive intermediate that readily couples with primary amines (-NH2) present on proteins, antibodies, peptides, and other biomolecules.[3][][5] This process, known as bioconjugation, forges a stable amide bond, covalently linking the fluorescent dye to the target molecule.

The most common method for activating the carboxylic acid groups is through carbodiimide (B86325) chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7][8]

The bifunctional nature of this compound, possessing two carboxylic acid groups, also allows for its use as a cross-linker.[3][][5]

Quantitative Data

The photophysical and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~778 nm | [] |

| Emission Maximum (λem) | ~797 nm | [] |

| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | [] |

| Molecular Weight | ~1183.51 g/mol | [][9] |

| Solubility | Good in water, DMF, and DMSO | [5] |

Experimental Protocols

3.1. General Protocol for Antibody Labeling with this compound using EDC/Sulfo-NHS

This protocol outlines the steps for covalently conjugating this compound to an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Activation of this compound:

-

Dissolve this compound in activation buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in activation buffer.

-

Add a molar excess of EDC and Sulfo-NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.

-

-

Conjugation to Antibody:

-

Add the activated Sulfo-Cy7.5 dye to the antibody solution in the coupling buffer. The pH of the coupling buffer should be between 7.2 and 8.0 to facilitate the reaction with primary amines.

-

Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to terminate the reaction by reacting with any remaining active ester.

-

-

Purification:

-

Remove unconjugated dye and byproducts by passing the reaction mixture through a purification column.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (~778 nm).

-

3.2. Protocol for In-Vivo Imaging with Cy7.5-Labeled Antibodies in Mice

This protocol provides a general workflow for non-invasive imaging of tumors in a mouse model using a Cy7.5-labeled antibody.

Materials:

-

Tumor-bearing mice

-

Cy7.5-labeled antibody diluted in sterile PBS

-

Anesthesia (e.g., isoflurane)

-

In-vivo imaging system with appropriate filters for Cy7.5

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse and place it in the imaging chamber. Maintain anesthesia throughout the imaging session.

-

To minimize autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[1]

-

-

Probe Administration:

-

Acquire a baseline pre-injection image to assess background fluorescence.

-

Inject the Cy7.5-labeled antibody (typically 1-2 nmol per mouse) intravenously via the tail vein.[1]

-

-

Image Acquisition:

-

Data Analysis:

-

Draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.

-

Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the labeled antibody.

-

-

Ex-Vivo Analysis (Optional):

-

After the final imaging session, euthanize the mouse and dissect the tumor and major organs.

-

Image the excised tissues to confirm the in-vivo findings and assess the biodistribution of the labeled antibody.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 5. Sulfo-Cyanine 7.5 dicarboxylic acid, 5mg | Labscoop [labscoop.com]

- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Unveiling Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide for Advanced Research

For Immediate Release

A Comprehensive Overview of the Structure, Properties, and Applications of a Key Near-Infrared Fluorophore in Biomedical Research and Drug Development.

Sulfo-Cy7.5 dicarboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a critical tool for researchers in molecular biology, in vivo imaging, and drug development. Its unique structural features, including two carboxylic acid groups for bioconjugation and four sulfonate groups for enhanced aqueous solubility, make it an ideal candidate for labeling a wide range of biomolecules. This guide provides an in-depth analysis of its core structure, physicochemical properties, and detailed protocols for its application in advanced research settings.

Core Structure and Physicochemical Properties

This compound is a derivative of the cyanine (B1664457) dye Cy7.5.[1] The core structure consists of two indolenine rings linked by a polymethine chain. The presence of two carboxylic acid functional groups allows for its covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides through amide bond formation.[2][3][4] A key feature of this molecule is the incorporation of sulfonate (SO₃⁻) groups, which significantly increases its hydrophilicity, making it highly soluble in aqueous buffers and ideal for biological applications.[1][5]

The IUPAC name for a representative structure is potassium 3-(5-carboxypentyl)-2-((E)-2-((E)-3-((E)-2-(3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-6,8-disulfonate.[3]

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for experimental design.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₅₃N₂K₃O₁₆S₄ | [2][3] |

| Molecular Weight | ~1183.51 g/mol | [2][3] |

| Appearance | Dark green solid | [2][5] |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | [2][5] |

| Solubility | Good in water, DMF, and DMSO | [2][5] |

| Spectral Property | Value | Reference |

| Excitation Maximum (λabs) | ~778 nm | [2] |

| Emission Maximum (λem) | ~797 nm | [2] |

| Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹ | [2] |

| Correction Factor (CF₂₆₀) | 0.09 | [2] |

| Correction Factor (CF₂₈₀) | 0.09 | [2] |

Bioconjugation: Mechanism and Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules. The two carboxylic acid groups serve as handles for covalent attachment to primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins). This is typically achieved through a two-step carbodiimide-mediated coupling reaction involving an activator like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a stabilizer such as N-hydroxysulfosuccinimide (Sulfo-NHS).

Signaling Pathway: Amide Bond Formation

The following diagram illustrates the chemical pathway for the conjugation of this compound to a biomolecule containing a primary amine.

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general framework for the covalent labeling of a protein with this compound using EDC and Sulfo-NHS chemistry. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., desalting column with appropriate molecular weight cutoff)

Procedure:

-

Reagent Preparation:

-

Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.

-

Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.

-

Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

-

-

Activation of this compound:

-

Dissolve this compound in DMSO or water to a stock concentration of 10 mM.

-

In a microcentrifuge tube, combine the dye with EDC and Sulfo-NHS. A molar ratio of 1:10:25 (Dye:EDC:Sulfo-NHS) is a good starting point.

-

Incubate the activation mixture for 15-30 minutes at room temperature.

-

-

Conjugation to the Protein:

-

Add the activated dye solution to the protein solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling (a 5-20 fold molar excess of dye is common).

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

-

-

Purification of the Conjugate:

-

Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein. The conjugate can be identified by its color and by measuring absorbance at 280 nm (for the protein) and ~778 nm (for the dye).

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the bioconjugation process.

Applications in Research and Drug Development

The near-infrared emission of Sulfo-Cy7.5 conjugates makes them particularly valuable for in vivo imaging studies, as light in this region of the spectrum can penetrate tissues more deeply with reduced background autofluorescence. Common applications include:

-

In Vivo Imaging: Tracking the biodistribution of labeled antibodies, peptides, or nanoparticles in animal models.

-

Fluorescence Microscopy: High-resolution imaging of cellular targets.

-

Flow Cytometry: Cell sorting and analysis based on the fluorescence of labeled antibodies.

-

Molecular Probes: Development of targeted probes for detecting specific biological markers.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its robust chemical properties, high water solubility, and strong near-infrared fluorescence provide a reliable platform for the sensitive and specific labeling of biomolecules. The detailed understanding of its structure and the application of established bioconjugation protocols will enable its effective use in a wide array of advanced research applications.

References

Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 dicarboxylic acid is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for in vivo imaging.[1][2][3] Its exceptional optical properties, coupled with its enhanced water solubility, make it an ideal candidate for a wide range of preclinical research applications, including oncology, drug development, and the study of biological processes at the molecular level.[1][2][3] This technical guide provides an in-depth overview of this compound, including its physicochemical and optical properties, detailed experimental protocols for conjugation and in vivo imaging, and insights into its biodistribution and clearance.

The core advantages of Sulfo-Cy7.5 lie in its emission in the NIR window (700-900 nm), a spectral range where light absorption and scattering by biological tissues are significantly reduced. This allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it highly soluble in aqueous buffers and suitable for biological applications.[1][2] The dicarboxylic acid functional groups provide a versatile handle for covalent conjugation to a variety of biomolecules, such as antibodies, proteins, and peptides, enabling the targeted imaging of specific biological entities in vivo.[1][2][3]

Core Properties of this compound

A comprehensive summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₀H₅₃K₃N₂O₁₆S₄ | [4][5] |

| Molecular Weight | 1183.51 g/mol | [4][5] |

| Appearance | Dark green solid | [4] |

| Solubility | Good in water, DMF, and DMSO | [4] |

Optical Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~778 nm | [5] |

| Emission Maximum (λem) | ~797 nm | [5] |

| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.21 - 0.24 | [6][7] |

Experimental Protocols

Conjugation of this compound to Proteins using EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein or antibody using a two-step carbodiimide (B86325) reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS.

Materials:

-

This compound

-

Protein/antibody to be labeled (in an amine-free buffer like PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting column (e.g., Sephadex G-25) for purification

-

Anhydrous DMSO or DMF

Procedure:

-

Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Protein Preparation: Prepare the protein/antibody in the conjugation buffer at a concentration of 2-10 mg/mL. If the storage buffer contains primary amines (e.g., Tris), the protein must be dialyzed against the conjugation buffer.

-

Activation of this compound:

-

In a separate microcentrifuge tube, react this compound with EDC and NHS (or sulfo-NHS) in the activation buffer for 15 minutes at room temperature. A molar ratio of 1:2:5 (Dye:EDC:NHS) is a good starting point.

-

-

Conjugation Reaction:

-

Add the activated Sulfo-Cy7.5 NHS-ester solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification of the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a desalting column equilibrated with PBS. The labeled protein will elute first.

-

Characterization of the Conjugate:

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

-

Calculate the protein concentration and the degree of labeling (DOL) or dye-to-protein ratio.

-

Sample Calculation for Degree of Labeling (DOL):

-

Protein Concentration (mg/mL) = [A₂₈₀ - (A₇₇₈ × CF)] / ε_protein

-

Where CF is the correction factor for the dye at 280 nm (typically around 0.05-0.1 for cyanine (B1664457) dyes).

-

ε_protein is the extinction coefficient of the protein at 280 nm.

-

-

Dye Concentration (M) = A₇₇₈ / ε_dye

-

Where ε_dye is the extinction coefficient of Sulfo-Cy7.5 (~222,000 cm⁻¹M⁻¹).

-

-

DOL = (Molar concentration of dye) / (Molar concentration of protein)

In Vivo Imaging Protocol for a Sulfo-Cy7.5 Labeled Antibody in a Mouse Tumor Model

This protocol provides a general workflow for non-invasive in vivo imaging of a Sulfo-Cy7.5-labeled antibody in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice (e.g., xenograft or syngeneic models)

-

Sulfo-Cy7.5 labeled antibody, sterile-filtered

-

Sterile PBS or other appropriate vehicle

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system equipped for NIR fluorescence imaging

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

-

It is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence.

-

-

Probe Administration:

-

Dilute the Sulfo-Cy7.5 labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.

-

Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.

-

-

Image Acquisition:

-

Acquire a baseline image before injecting the probe to assess autofluorescence.

-

Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor targeting and background clearance.

-

Use appropriate filter sets for Sulfo-Cy7.5 (e.g., excitation ~745 nm, emission ~800 nm).

-

Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, kidneys) to quantify the fluorescence signal.

-

Calculate tumor-to-background ratios to assess targeting specificity.

-

-

Ex Vivo Organ Analysis (Optional but Recommended):

-

At the final time point, euthanize the mouse and dissect the tumor and major organs.

-

Image the dissected organs to confirm the in vivo signal distribution and quantify the fluorescence in each organ.

-

Biodistribution and Clearance

The biodistribution and clearance of Sulfo-Cy7.5 conjugates are influenced by the properties of the biomolecule to which the dye is attached. As a hydrophilic dye, unconjugated Sulfo-Cy7.5 is expected to clear relatively rapidly from the body, primarily through the renal and hepatobiliary routes. When conjugated to a large protein like an antibody, the pharmacokinetics and biodistribution are largely governed by the antibody's properties.

Typical Biodistribution of a Sulfo-Cy7.5 Labeled Antibody:

The following table provides a representative biodistribution profile for a cyanine dye-labeled antibody in a tumor-bearing mouse model, expressed as the percentage of the injected dose per gram of tissue (%ID/g). Actual values will vary depending on the antibody, tumor model, and time point.

| Organ | 24h post-injection (%ID/g) | 72h post-injection (%ID/g) |

| Blood | 10 - 15 | 5 - 10 |

| Tumor | 15 - 30 | 20 - 40 |

| Liver | 10 - 20 | 15 - 25 |

| Spleen | 5 - 10 | 8 - 15 |

| Kidneys | 3 - 7 | 2 - 5 |

| Lungs | 2 - 5 | 1 - 3 |

| Muscle | 1 - 2 | < 1 |

Clearance:

The clearance of Sulfo-Cy7.5 labeled antibodies is a slow process, with a biological half-life typically in the range of several days. The primary routes of clearance for antibody conjugates are through the liver and spleen, where they are taken up by the reticuloendothelial system and catabolized. The hydrophilic nature of the Sulfo-Cy7.5 dye facilitates the excretion of its metabolites.

Visualizations

Experimental Workflow: Antibody Conjugation

Caption: Workflow for conjugating this compound to an antibody.

Experimental Workflow: In Vivo Imaging

Caption: General workflow for in vivo imaging with a Sulfo-Cy7.5 conjugate.

Signaling Pathway: EGFR Targeted Imaging

Caption: EGFR signaling pathway targeted by a Sulfo-Cy7.5 labeled antibody.

References

- 1. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. medium.com [medium.com]

- 7. Whole-Body Pharmacokinetics of Antibody in Mice Determined using Enzyme-Linked Immunosorbent Assay and Derivation of Tissue Interstitial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Near-Infrared Dyes for Deep Tissue Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of near-infrared (NIR) dyes for deep tissue imaging. NIR fluorescence imaging is a powerful modality for preclinical and clinical research, offering significant advantages in visualizing biological processes in vivo.[1][2] This guide provides a comprehensive overview of NIR dye properties, detailed experimental protocols, and the visualization of key signaling pathways, enabling researchers to effectively harness this technology.

Core Principles of Near-Infrared Imaging

Imaging within the NIR window of the electromagnetic spectrum (700-1700 nm) allows for deeper tissue penetration compared to visible light.[][4] This is because endogenous chromophores like hemoglobin and melanin (B1238610) have lower absorption in this range, and light scattering is reduced at longer wavelengths.[] The NIR window is further subdivided into two regions:

-

NIR-I (700-900 nm): Offers good tissue penetration and is compatible with a wide range of commercially available dyes and imaging systems.[1][4]

-

NIR-II (1000-1700 nm): Provides superior spatial resolution and even deeper tissue penetration due to further reduced scattering and minimal tissue autofluorescence.[4][5][6]

The primary advantages of NIR imaging for deep tissue applications include:

-

Increased Penetration Depth: Enabling visualization of structures several millimeters to centimeters deep.[5][7]

-

High Signal-to-Background Ratio: Reduced autofluorescence from tissues leads to clearer images with higher contrast.[1][8]

-

Non-Invasive, Real-Time Imaging: Allows for the dynamic monitoring of biological processes in living organisms.[1][6]

Properties of Common Near-Infrared Dyes

The selection of an appropriate NIR dye is critical for successful deep tissue imaging and depends on its photophysical properties. Key parameters include the absorption and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

Below is a summary of the quantitative properties of several commonly used NIR dyes.

| Dye Name | Type | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| Indocyanine Green (ICG) | Cyanine | ~780-805 | ~820-830 | ~200,000 | ~0.01-0.02 | Aqueous/Plasma |

| IRDye 800CW | Cyanine | 774 | 789 | ~240,000 | ~0.06-0.12 | Aqueous |

| IR-783 | Cyanine | 782 | 804 | 157,000 | 0.11 | Saline |

| IR-820 | Cyanine | 793 (in serum) | ~820 | Not specified | 0.025 (in serum) | Serum |

| Methylene Blue | Thiazine | ~665 | ~686 | ~81,600 | Low in NIR-I | Aqueous |

| IR-1061 | Cyanine | ~1043 | ~1061 | Not specified | ~0.017 | Dichloromethane |

| CH1055-PEG | Cyanine | ~750 | >1000 | Not specified | Not specified | Aqueous |

| IR-140 | Cyanine | 868 | 915 | 250,000 | 0.167 | Ethanol |

| HITCI | Cyanine | 741 | 767 | 255,000 | 0.283 | Ethanol |

| IR-125 | Cyanine | 790 | 815 | 190,000 | 0.132 | Ethanol |

Experimental Protocols

This section provides detailed methodologies for key experiments involving NIR dyes for deep tissue imaging.

Protocol for In Vivo NIR Fluorescence Imaging in a Mouse Model

This protocol outlines the general steps for performing in vivo NIR fluorescence imaging in a mouse tumor model.

Materials:

-

NIR dye or NIR dye-conjugated probe

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

In vivo imaging system (e.g., IVIS, Pearl Trilogy)

-

Anesthesia system (e.g., isoflurane)

-

Sterile saline or PBS for injection

-

Syringes and needles

Procedure:

-

Probe Administration:

-

Reconstitute the NIR dye or probe in sterile saline or PBS to the desired concentration.

-

Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).

-

Inject the probe intravenously (i.v.) via the tail vein. The injection volume and dose will depend on the specific probe and experimental design.

-

-

Image Acquisition:

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. The stage should be heated to maintain the animal's body temperature.

-

Select the appropriate excitation and emission filters for the specific NIR dye being used.

-

Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

-

Acquire both a white light (photographic) image and a fluorescence image at each time point.

-

-

Image Analysis:

-

Use the imaging system's software to overlay the fluorescence and photographic images.

-

Draw regions of interest (ROIs) around the tumor and a background region (e.g., non-tumor bearing muscle tissue).

-

Quantify the fluorescence intensity (e.g., in radiant efficiency or photon flux) within the ROIs.

-

Calculate the tumor-to-background ratio (TBR) to assess the specificity of probe accumulation.

-

-

Ex Vivo Analysis (Optional):

-

At the final time point, euthanize the mouse.

-

Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

-

Arrange the tissues in a petri dish and image them using the in vivo imaging system to confirm the biodistribution of the probe.

-

Protocol for NIR Dye-Antibody Conjugation using NHS Ester Chemistry

This protocol describes the conjugation of an amine-reactive NIR dye (containing an N-hydroxysuccinimide, NHS, ester) to an antibody.

Materials:

-

Antibody of interest (in a buffer free of primary amines, e.g., PBS)

-

Amine-reactive NIR dye with NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Antibody Preparation:

-

Dissolve or dialyze the antibody into the conjugation buffer at a concentration of 1-10 mg/mL.

-

-

Dye Preparation:

-

Dissolve the NHS ester of the NIR dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add the dye stock solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized but a starting point is often a 5-20 fold molar excess of the dye.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the dye-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column or by dialysis against PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated using the absorbance of the dye and the protein at their respective maximum absorption wavelengths and their molar extinction coefficients.

-

Protocol for Preparation of ICG-Loaded Nanoparticles

This protocol describes a common method for encapsulating the NIR dye Indocyanine Green (ICG) into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), using an oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

-

Indocyanine Green (ICG)

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Poly(vinyl alcohol) (PVA) or another surfactant

-

Deionized water

-

Probe sonicator or homogenizer

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve a specific amount of PLGA and ICG in an organic solvent like DCM.

-

-

Preparation of the Aqueous Phase:

-

Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v).

-

-

Emulsification:

-

Add the organic phase to the aqueous phase while sonicating or homogenizing on an ice bath. This will form an oil-in-water emulsion.

-

-

Solvent Evaporation:

-

Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

-

Purification:

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated ICG.

-

-

Lyophilization (Optional):

-

For long-term storage, the nanoparticle suspension can be lyophilized to obtain a dry powder.

-

Visualization of Signaling Pathways

NIR dyes, particularly when conjugated to targeting ligands like antibodies or peptides, can be used to visualize and study specific signaling pathways in vivo. Below are examples of key signaling pathways and their visualization using DOT language scripts.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial in cell proliferation and is often dysregulated in cancer. NIR-dye conjugated antibodies targeting EGFR (e.g., Cetuximab or Panitumumab) or its ligand EGF can be used to image tumors overexpressing this receptor.

References

- 1. Indocyanine Green-Loaded PLGA Nanoparticles Conjugated with Hyaluronic Acid Improve Target Specificity in Cervical Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. resources.revvity.com [resources.revvity.com]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

An In-depth Technical Guide to the Quantum Yield of Sulfo-Cy7.5 Dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, particularly the fluorescence quantum yield, of Sulfo-Cy7.5 dicarboxylic acid. It is designed to equip researchers and professionals in drug development and related fields with the essential data and methodologies for the effective application of this near-infrared (NIR) fluorescent dye.

Core Photophysical Properties

This compound is a water-soluble, bifunctional near-infrared fluorescent dye.[] Its structure is analogous to Indocyanine Green (ICG), but it incorporates a rigid trimethine linker that enhances its fluorescence quantum yield.[2] The presence of sulfonate groups increases its water solubility, making it highly suitable for use in aqueous biological environments.[][3] The two carboxylic acid groups allow for covalent conjugation to various biomolecules, such as proteins and antibodies, through carbodiimide (B86325) chemistry, enabling its use as a fluorescent label for in vivo imaging and other bio-analytical applications.[][4]

Quantitative Data Summary